![molecular formula C21H22O4S B14410811 8-(Benzenesulfonyl)-8-benzyl-1,4-dioxaspiro[4.5]dec-6-ene CAS No. 81841-94-3](/img/structure/B14410811.png)
8-(Benzenesulfonyl)-8-benzyl-1,4-dioxaspiro[4.5]dec-6-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Benzenesulfonyl)-8-benzyl-1,4-dioxaspiro[4.5]dec-6-ene is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a benzenesulfonyl group and a benzyl group attached to a dioxaspirodecene ring system. The spirocyclic structure imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Benzenesulfonyl)-8-benzyl-1,4-dioxaspiro[4.5]dec-6-ene typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diol or a ketone.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions using benzenesulfonyl chloride and a base such as pyridine or triethylamine.
Attachment of the Benzyl Group: The benzyl group can be introduced through a benzylation reaction using benzyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification methods to enhance efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
8-(Benzenesulfonyl)-8-benzyl-1,4-dioxaspiro[4.5]dec-6-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Wissenschaftliche Forschungsanwendungen
8-(Benzenesulfonyl)-8-benzyl-1,4-dioxaspiro[4.5]dec-6-ene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 8-(Benzenesulfonyl)-8-benzyl-1,4-dioxaspiro[4.5]dec-6-ene involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on biomolecules. The spirocyclic structure may also contribute to the compound’s ability to interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[4.5]dec-6-ene: A simpler spirocyclic compound with a similar core structure but lacking the benzenesulfonyl and benzyl groups.
8-(Benzenesulfonyl)-8-(prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene: A related compound with a prop-2-en-1-yl group instead of a benzyl group.
Uniqueness
8-(Benzenesulfonyl)-8-benzyl-1,4-dioxaspiro[4.5]dec-6-ene is unique due to the presence of both the benzenesulfonyl and benzyl groups, which impart distinct chemical reactivity and potential biological activity. The combination of these functional groups with the spirocyclic core makes this compound a valuable scaffold for the development of new chemical entities with diverse applications.
Eigenschaften
CAS-Nummer |
81841-94-3 |
|---|---|
Molekularformel |
C21H22O4S |
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
8-(benzenesulfonyl)-8-benzyl-1,4-dioxaspiro[4.5]dec-6-ene |
InChI |
InChI=1S/C21H22O4S/c22-26(23,19-9-5-2-6-10-19)20(17-18-7-3-1-4-8-18)11-13-21(14-12-20)24-15-16-25-21/h1-11,13H,12,14-17H2 |
InChI-Schlüssel |
BYRHPVDVFCXTGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C=CC1(CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(2-Chloroethyl)phenyl]carbonohydrazonoyl dicyanide](/img/structure/B14410735.png)
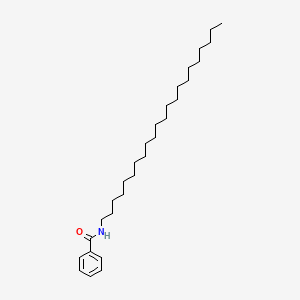
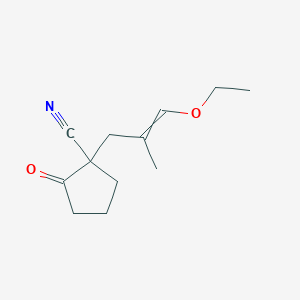
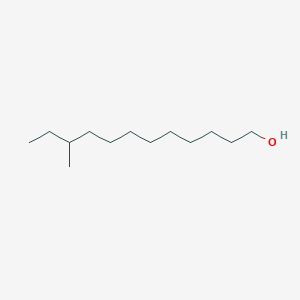

![Diphenyl 2,2'-[carbonylbis(oxy)]dibenzoate](/img/structure/B14410769.png)
![N-[2-Amino-1-(2,4-dimethylphenyl)ethylidene]hydroxylamine](/img/structure/B14410777.png)
![2,2-Dimethyl-5-[(2-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione](/img/structure/B14410785.png)
![2-[(E)-N-ethoxy-C-ethylcarbonimidoyl]-3-hydroxy-5-pyridin-3-ylcyclohex-2-en-1-one](/img/structure/B14410794.png)
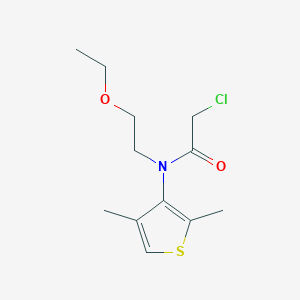

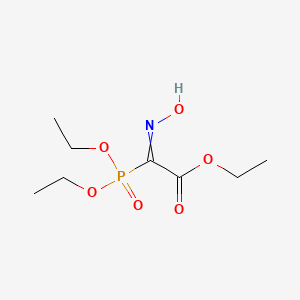
![5-Methylidenespiro[3.5]nonan-1-one](/img/structure/B14410804.png)

